2-chloro-N-(3-fluoro-2-methylphenyl)acetamide
Overview
Description
“2-chloro-N-(3-fluoro-2-methylphenyl)acetamide” is a chemical compound with the CAS Number: 347196-12-7 . It has a molecular weight of 201.63 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C9H9ClFNO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) . This code gives a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical and Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 201.63 . It is stored at room temperature .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research on the metabolism of chloroacetamide herbicides, including compounds structurally related to "2-chloro-N-(3-fluoro-2-methylphenyl)acetamide," reveals insights into their biotransformation. These herbicides undergo complex metabolic activations leading to carcinogenic compounds in rats, involving cytochrome P450 isoforms CYP3A4 and CYP2B6 in their metabolism. Understanding these pathways is crucial for assessing environmental and health impacts (Coleman et al., 2000).
Photoreactions of Flutamide
Studies on flutamide, sharing a similar functional group with "this compound," show distinct photoreactions in different solvents, indicating the importance of solvent interactions in the stability and reactivity of such compounds. These findings have implications for the design and application of light-sensitive drugs and chemicals (Watanabe et al., 2015).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, which share a core structure with "this compound," demonstrate their potential applications in photovoltaic cells due to good light-harvesting efficiency. These studies offer insights into the electronic properties and photovoltaic efficiency modeling of related compounds (Mary et al., 2020).
Radiosynthesis for Herbicide Studies
Radiosynthesis techniques developed for chloroacetanilide herbicides and related compounds enable detailed studies on their metabolism and mode of action. This research is crucial for understanding the environmental fate and biological impacts of these widely used agricultural chemicals (Latli & Casida, 1995).
Anaerobic Biodegradation of Acetochlor
Research on the anaerobic degradation of acetochlor, a chloroacetamide herbicide, highlights the potential for microbial bioremediation in reducing environmental contamination. This study identifies the degradation pathway and the microorganisms involved, offering a basis for developing bioremediation strategies for chloroacetamide herbicides (Liu et al., 2020).
Mechanism of Action
Target of Action
It is suggested that this compound may have potential applications in drug development, possibly serving as a precursor for antimicrobial drugs or other bioactive molecules .
Mode of Action
The compound contains an acetamide group linked to a 3-fluoro-2-methylphenyl group, and a chlorine atom attached to another nitrogen atom . These functional groups may interact with biological targets, leading to changes in cellular processes.
Pharmacokinetics
The presence of halogen atoms (fluorine and chlorine) in the molecule may influence its bioavailability and pharmacokinetic properties in biological systems .
Result of Action
As a potential precursor for antimicrobial drugs or other bioactive molecules, it may exert effects related to these applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide .
Properties
IUPAC Name |
2-chloro-N-(3-fluoro-2-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPSLKVJMLPHCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359259 | |
Record name | 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347196-12-7 | |
Record name | 2-chloro-N-(3-fluoro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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